N,N-dimethyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S2/c1-14(2)20(17,18)16-7-4-11(5-8-16)10-19-12-13-6-9-15(12)3/h6,9,11H,4-5,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGIBFHLKKIZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Thioether Formation: The imidazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.
Sulfonamide Formation: Finally, the sulfonamide group is introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Applications in Medicinal Chemistry
Antimicrobial Activity : The compound's structure allows it to exhibit antibacterial properties similar to traditional sulfonamides. It has been investigated for its efficacy against various bacterial strains, showing promise in inhibiting bacterial growth due to its mechanism of action against DHPS.
Anticancer Potential : Research indicates that compounds with similar structural features have demonstrated significant anticancer activity. N,N-dimethyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-sulfonamide may serve as a lead compound for developing new anticancer agents by targeting specific cancer cell pathways .
Biological Studies
This compound is utilized as a probe in biological studies to investigate various molecular interactions. Its ability to interact with multiple biological targets makes it suitable for studying complex biological pathways and understanding disease mechanisms.
Industrial Applications
The compound may also find applications in industrial settings, particularly in synthesizing other complex molecules or acting as a catalyst in specific chemical reactions. Its unique properties can facilitate the development of novel chemical processes in pharmaceutical manufacturing.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The sulfonamide group may interact with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound shares the thioether-imidazole motif with 6b and ranitidine , but its piperidine-sulfonamide core distinguishes it from analogs with phenylpropanoic acid (6b) or furan (ranitidine) backbones. Compared to N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (37) , the sulfonamide group in the target compound may enhance solubility and receptor binding due to its polar nature.
Synthetic Approaches :
- Thioether formation, as seen in 6b and ranitidine , is likely critical for assembling the target compound.
- The use of SNAr reactions (as in ) or HBr-mediated deprotection ( ) could inform the synthesis of the piperidine-imidazole scaffold.
Physicochemical Properties :
- The sulfonamide group in the target compound may confer higher water solubility compared to the carboxylic acid in 6b or the nitroethenediamine in ranitidine .
- Thioether linkages, common in all analogs, contribute to metabolic stability and conformational flexibility.
Biological Potential: While ranitidine’s H₂ antagonism is well-documented , the target compound’s activity remains speculative. The triazole-thiadiazole derivative ( ) demonstrates how thioether-containing compounds are evaluated via molecular modeling, a method applicable to the target compound.
Biological Activity
N,N-dimethyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-sulfonamide, with the CAS number 1428352-73-1, is a compound of interest due to its potential biological activities. The following sections will explore its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 318.5 g/mol. Its structure features a piperidine ring, an imidazole moiety, and a sulfonamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1428352-73-1 |
| Molecular Formula | C12H22N4O2S2 |
| Molecular Weight | 318.5 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds with similar imidazole and piperidine structures have demonstrated significant inhibition of cancer cell proliferation. A notable study indicated that derivatives containing imidazole rings exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Furthermore, the compound's ability to induce apoptosis in cancer cells has been observed. In vitro assays revealed that related compounds could enhance caspase activity significantly at concentrations around 10 µM, indicating their potential as apoptosis-inducing agents .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar thioether and sulfonamide groups have shown effectiveness against various bacterial strains. For example, studies on thiazole derivatives indicated that modifications leading to electron-donating substituents could enhance antibacterial activity . While specific data on this compound is limited, its structural analogs suggest a promising avenue for further research.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Key factors influencing its biological activity include:
- Imidazole Moiety : This heterocyclic component is often associated with enhanced interaction with biological targets, particularly in anticancer and antimicrobial activities.
- Sulfonamide Group : Known for its role in antibacterial action, this group may also contribute to the compound's overall efficacy against cancer cells by modulating enzyme activity.
- Piperidine Ring : The presence of this cyclic amine may facilitate better binding to cellular targets due to its conformational flexibility.
Case Studies
Several case studies involving similar compounds provide insight into the potential applications of this compound:
- Study on Apoptosis Induction : A study demonstrated that certain piperidine derivatives could induce morphological changes in MDA-MB-231 cells at concentrations as low as 1 µM, leading to increased apoptosis markers such as caspase activation .
- Antibacterial Screening : Research on thiazole derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli when modified with electron-donating groups . This suggests that similar modifications could enhance the activity of N,N-dimethyl derivatives.
Q & A
Q. What safety protocols are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
